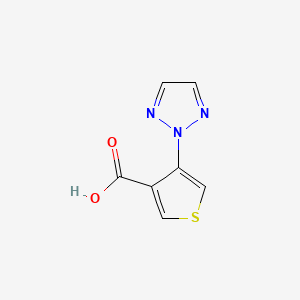

4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid is a heterocyclic compound that combines the structural features of both triazole and thiophene rings. Triazoles are five-membered rings containing three nitrogen atoms, while thiophenes are five-membered rings containing one sulfur atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a thiophene derivative and a triazole precursor. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another method used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced to form dihydrotriazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the triazole and thiophene rings

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole and thiophene derivatives

Wissenschaftliche Forschungsanwendungen

4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent

Medicine: Explored for its potential use in drug development, particularly for its ability to inhibit enzymes and interact with biological receptors

Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)

Wirkmechanismus

The mechanism of action of 4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Receptor Binding: It can interact with biological receptors, modulating their activity and triggering downstream signaling pathways.

Pathway Modulation: The compound can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3-Triazole: A five-membered ring with three nitrogen atoms, similar to the triazole moiety in the compound.

Thiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group at the 2-position

Uniqueness

4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid is unique due to the combination of triazole and thiophene rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Biologische Aktivität

4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with azides under copper-catalyzed conditions (click chemistry). Characterization methods such as NMR spectroscopy and X-ray crystallography confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that the compound is particularly effective against fungal pathogens compared to bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. The following table summarizes the IC50 values obtained from in vitro assays:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis via p53 activation |

| A549 (Lung Cancer) | 12.8 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 20.0 | Cell cycle arrest at G1 phase |

Flow cytometry analysis revealed that treatment with this compound leads to increased apoptotic cell death in MCF-7 cells, suggesting a dose-dependent response .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures treated with the compound.

Case Studies

A recent case study explored the effects of this compound on a murine model of breast cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups. Histological analysis indicated decreased cell proliferation and increased apoptosis within tumor tissues.

Eigenschaften

Molekularformel |

C7H5N3O2S |

|---|---|

Molekulargewicht |

195.20 g/mol |

IUPAC-Name |

4-(triazol-2-yl)thiophene-3-carboxylic acid |

InChI |

InChI=1S/C7H5N3O2S/c11-7(12)5-3-13-4-6(5)10-8-1-2-9-10/h1-4H,(H,11,12) |

InChI-Schlüssel |

LPJXZPXMTPBMEZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NN(N=C1)C2=CSC=C2C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.